molecular formula C24H27N3O4S2 B6570785 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 1021261-28-8

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B6570785
CAS No.: 1021261-28-8
M. Wt: 485.6 g/mol
InChI Key: RLBDKUPNCYQMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-2-3-7-19-10-12-20(13-11-19)33(30,31)21-16-26-24(27-23(21)29)32-17-22(28)25-15-14-18-8-5-4-6-9-18/h4-6,8-13,16H,2-3,7,14-15,17H2,1H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDKUPNCYQMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Overview of Analogues

The table below summarizes key analogues, their structural variations, and reported activities:

Compound Name / Identifier Core Structure Modifications Key Substituents Pharmacological Activity Reference
Target Compound (CAS 1223765-66-9) 1,6-Dihydropyrimidin-6-one 5-(4-Butylbenzenesulfonyl); N-(2-phenylethyl)acetamide Not explicitly reported; inferred antiviral/anti-inflammatory potential
Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide) 1,6-Dihydropyrimidin-6-one 5-(4-Isopropylbenzenesulfonyl); N-(3-methoxyphenyl)acetamide - 43% inhibition of pseudovirus infection (COVID-19 model) at 10 µM
- Suppressed superoxide anion generation and elastase release in neutrophils
CAS 333758-65-9 1,6-Dihydropyrimidin-6-one 4-Methyl, 5-(prop-2-en-1-yl) on pyrimidine; N-(4-methylphenyl)acetamide Predicted physicochemical properties: pKa = 7.83, density = 1.22 g/cm³
Quinazolinone/Pyridinone Hybrids (Compounds 8–12) Quinazolin-4-one fused with 3-cyanopyridin-2-one Varied aryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl) Dual EGFR/BRAFV600E inhibition (IC50 values in nM range)
Compound 18 (2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide) 1,6-Dihydropyrimidin-6-one 4-Amino on pyrimidine; thiazole-linked acetamide Synthesized for heterocyclic diversity; activity not reported
A. Substituents on the Pyrimidinone Ring
  • 5-Substituents: 4-Butylbenzenesulfonyl (target compound): The butyl chain increases hydrophobicity compared to Hit15’s 4-isopropylbenzenesulfonyl . This may enhance tissue penetration but reduce solubility.
  • 2-Sulfanyl Linkage :

    • All analogues retain the sulfanyl bridge, critical for maintaining molecular rigidity and hydrogen bonding.
B. Acetamide Moieties
  • N-(3-Methoxyphenyl) (Hit15): The methoxy group introduces polarity, possibly improving solubility and anti-inflammatory activity .
  • N-(4-Methylphenyl) (CAS 333758-65-9): Methyl enhances lipophilicity, which may correlate with higher predicted density (1.22 g/cm³) .
C. Pharmacological Activities
  • Antiviral/Anti-inflammatory : Hit15’s 43% pseudovirus inhibition and neutrophil elastase suppression highlight the therapeutic relevance of the 4-isopropylbenzenesulfonyl group .
  • Kinase Inhibition: Quinazolinone hybrids (Compounds 8–12) demonstrate that aryl substituents (e.g., 4-chlorophenyl) significantly impact EGFR/BRAFV600E inhibition .

Research Findings and Gaps

  • Hit15 : Only in vitro data are available; in vivo efficacy and toxicity studies are needed .
  • Quinazolinone Hybrids: Detailed IC50 values and selectivity profiles are unreported in the evidence .
  • Target Compound: No direct biological data are available; its structural similarity to Hit15 suggests prioritization for antiviral/anti-inflammatory screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.